molecular formula C22H21Cl2N3O3S2 B2546397 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide CAS No. 681250-37-3

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2546397
CAS No.: 681250-37-3
M. Wt: 510.45
InChI Key: ARSAWAYCOLIPKB-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring a sulfonamide group linked to a benzamide core that is further functionalized with a 4-(3,4-dichlorophenyl)thiazole moiety. This specific molecular architecture combines a sulfonamide, known for its potential in medicinal chemistry, with a thiazole ring, a privileged structure in drug discovery . Compounds within this chemical family have been identified as subjects of interest in scientific research for various biological activities. For instance, closely related sulfamoylbenzamide derivatives have been investigated as potential antiviral agents . Furthermore, hybrid molecules incorporating both sulfonamide and thiazole components have been synthesized and studied for their emergent antibacterial properties against a range of Gram-positive and Gram-negative bacteria . The presence of the azepane ring may influence the compound's physicochemical properties, while the dichlorophenyl-thiazole group could contribute to target binding affinity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3S2/c23-18-10-7-16(13-19(18)24)20-14-31-22(25-20)26-21(28)15-5-8-17(9-6-15)32(29,30)27-11-3-1-2-4-12-27/h5-10,13-14H,1-4,11-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSAWAYCOLIPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the attachment of the azepane ring. Common synthetic routes may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorophenyl Group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Azepane Ring: This can be done through nucleophilic substitution reactions using azepane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Halogen Bonding: The 3,4-dichlorophenyl group may improve target engagement in enzymes like kinases (e.g., C-abl kinase in ) compared to non-halogenated aryl groups .
  • Metabolic Stability : Sulfonyl groups generally resist oxidation better than methyl or chloromethyl substituents, suggesting improved metabolic stability over compounds like 8g .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique structure, including an azepane ring, a sulfonamide group, and a thiazole moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C19H20Cl2N2O3SC_{19}H_{20}Cl_2N_2O_3S. This structure is significant in understanding its interaction with biological targets.

Property Value
Molecular Weight437.53 g/mol
Chemical FormulaC19H20Cl2N2O3S
IUPAC NameThis compound

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may enhance binding affinity to certain proteins, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties by inhibiting key biochemical pathways involved in cell proliferation and survival.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and demonstrated effective inhibition of growth.

Anticancer Potential

Research focusing on the anticancer properties of related compounds suggests that they may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell death. In vitro studies have indicated that the compound can inhibit tumor cell proliferation by disrupting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : In a study conducted on various bacterial strains, this compound showed promising results against resistant strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 12 µg/mL.
  • Anticancer Activity : A recent study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates.

Research Findings

Recent findings highlight the potential of this compound in drug development:

Study Focus Findings
Antimicrobial ActivityEffective against E. coli and Staphylococcus aureus
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells
Mechanism of ActionModulation of apoptotic pathways

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